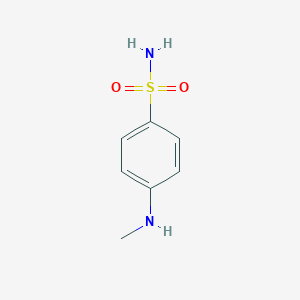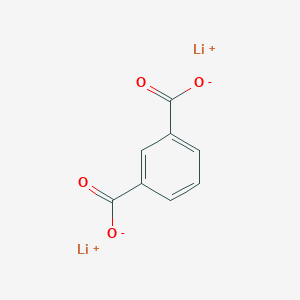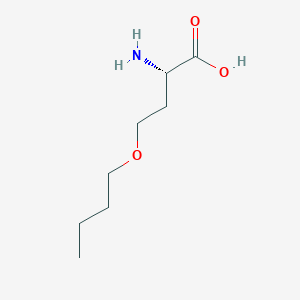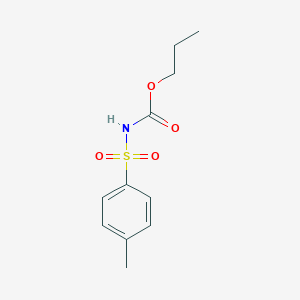
propyl N-(4-methylphenyl)sulfonylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propyl N-(4-methylphenyl)sulfonylcarbamate is a chemical compound that has been widely studied for its potential applications in scientific research. It is commonly referred to as PMPS or PMSU, and is a white crystalline powder that is soluble in organic solvents.
作用机制
PMPS exerts its effects by binding to the active site of acetylcholinesterase, preventing the enzyme from breaking down acetylcholine. This results in an accumulation of acetylcholine in the synaptic cleft, leading to enhanced cholinergic neurotransmission.
生化和生理效应
PMPS has been shown to have a number of biochemical and physiological effects. In addition to its inhibition of acetylcholinesterase, it has been shown to modulate the activity of other enzymes, including butyrylcholinesterase and monoamine oxidase. It has also been shown to have antioxidant properties, which may be beneficial in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of PMPS for lab experiments is its high potency as an acetylcholinesterase inhibitor. This allows for a more precise and targeted manipulation of cholinergic neurotransmission. However, one limitation is that it may also inhibit other enzymes, which can complicate the interpretation of results.
未来方向
There are a number of potential future directions for research on PMPS. One area of focus could be the development of more selective inhibitors of acetylcholinesterase, which would allow for a more specific manipulation of cholinergic neurotransmission. Another area of interest could be the investigation of the antioxidant properties of PMPS and their potential therapeutic applications in neurodegenerative diseases. Additionally, further research could be conducted to explore the potential applications of PMPS in other areas of scientific research, such as cancer biology and immunology.
Conclusion
PMPS is a chemical compound that has been extensively studied for its potential applications in scientific research. Its high potency as an acetylcholinesterase inhibitor makes it a valuable tool for the manipulation of cholinergic neurotransmission. However, its inhibition of other enzymes and potential side effects must be taken into consideration when interpreting results. Further research is needed to fully understand the potential applications of PMPS in a variety of scientific research areas.
合成方法
The synthesis of PMPS involves the reaction of propyl isocyanate with 4-methylphenylsulfonyl chloride. The reaction takes place in the presence of a base, such as triethylamine, and typically occurs at room temperature. The resulting product is then purified using recrystallization techniques.
科学研究应用
PMPS has been studied for its potential applications in a variety of scientific research areas, including neuroscience, pharmacology, and toxicology. It has been shown to act as a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels in the brain, which may have therapeutic implications for conditions such as Alzheimer’s disease and myasthenia gravis.
属性
CAS 编号 |
18303-01-0 |
|---|---|
产品名称 |
propyl N-(4-methylphenyl)sulfonylcarbamate |
分子式 |
C11H15NO4S |
分子量 |
257.31 g/mol |
IUPAC 名称 |
propyl N-(4-methylphenyl)sulfonylcarbamate |
InChI |
InChI=1S/C11H15NO4S/c1-3-8-16-11(13)12-17(14,15)10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3,(H,12,13) |
InChI 键 |
PEGXAYLIEGIROS-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)NS(=O)(=O)C1=CC=C(C=C1)C |
规范 SMILES |
CCCOC(=O)NS(=O)(=O)C1=CC=C(C=C1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



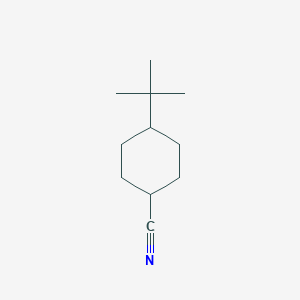
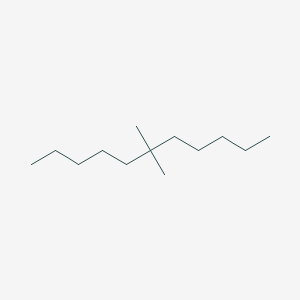
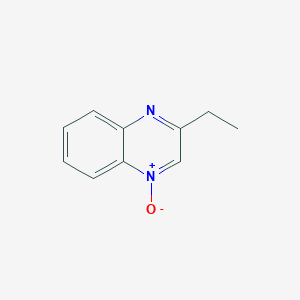
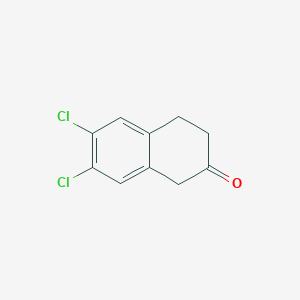
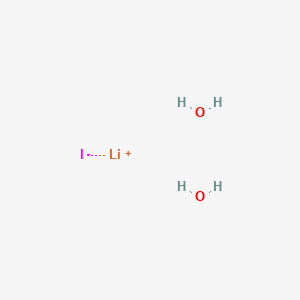
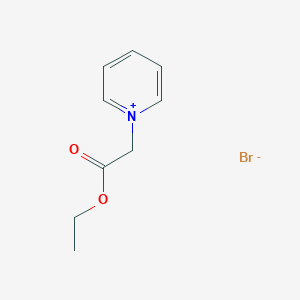
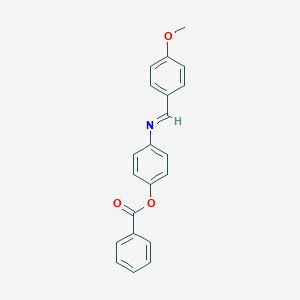
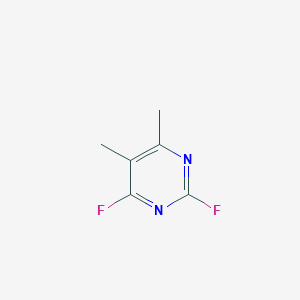
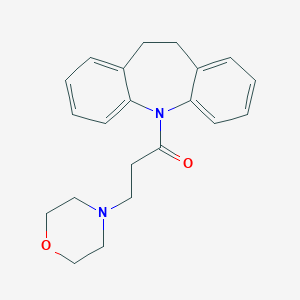
![Cinnolino[5,4,3-cde]cinnoline](/img/structure/B97106.png)

